1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C10H7F3N2O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by the introduction of the trifluoromethyl group. One common method involves the use of trifluoromethyl iodide (CF3I) as the trifluoromethylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to bind to the ubiquinone-binding site of the mitochondrial complex II, disrupting electron transport and ATP production in fungal cells . This leads to the inhibition of fungal growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position instead of the 5-position.
Uniqueness
The presence of the trifluoromethyl group in 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Biological Activity
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 362640-59-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 256.18 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxylic acid, enhancing its reactivity and interaction with biological targets.
While specific mechanisms for this compound are still under investigation, related pyrazole derivatives have demonstrated various biological activities, including:
- Antibacterial Activity : Pyrazole derivatives are known to exhibit antibacterial properties, potentially through the inhibition of bacterial enzyme systems.
- Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, which has been observed in structurally similar compounds.
- Anticancer Activity : Recent studies have indicated that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers .
Biological Activities
Research findings suggest that this compound exhibits several notable biological activities:
Anticancer Potential
A study highlighted the anticancer properties of pyrazole derivatives, where compounds similar to this compound showed significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Anti-inflammatory Effects
The compound has been evaluated for its ability to modulate inflammatory responses. Its structural features suggest enhanced binding interactions with enzymes involved in inflammation, potentially leading to reduced inflammatory markers in vitro.
Synthesis and Characterization
Various synthetic routes have been developed for the preparation of this compound. These include:
- Multicomponent Reactions : Efficient methods that allow for the simultaneous formation of multiple bonds.
- Cyclization Reactions : Techniques that promote the formation of cyclic structures from linear precursors.
- Palladium-Catalyzed Cross-Coupling Reactions : A widely used method in organic synthesis that facilitates the formation of carbon-carbon bonds.
These synthetic strategies highlight the versatility and accessibility of this compound for further research and development.
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives:
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-6-8(10(17)18)16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYISPLRQSPMME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193306 | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362640-59-3 | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362640-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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